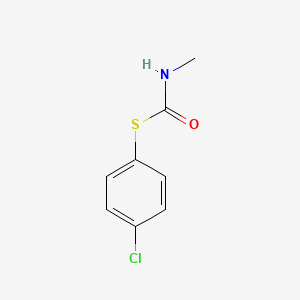

s-(4-Chlorophenyl) methylcarbamothioate

CAS No.: 29411-04-9

Cat. No.: VC16043634

Molecular Formula: C8H8ClNOS

Molecular Weight: 201.67 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 29411-04-9 |

|---|---|

| Molecular Formula | C8H8ClNOS |

| Molecular Weight | 201.67 g/mol |

| IUPAC Name | S-(4-chlorophenyl) N-methylcarbamothioate |

| Standard InChI | InChI=1S/C8H8ClNOS/c1-10-8(11)12-7-4-2-6(9)3-5-7/h2-5H,1H3,(H,10,11) |

| Standard InChI Key | WJACIPICDGLBKG-UHFFFAOYSA-N |

| Canonical SMILES | CNC(=O)SC1=CC=C(C=C1)Cl |

Introduction

S-(4-Chlorophenyl) methylcarbamothioate is an organic compound with the molecular formula C8H8ClNOS and a molecular weight of 201.67 g/mol. It belongs to the class of carbamothioates, which are derivatives of carbamates where the oxygen atom is replaced by sulfur. The compound is notable for its applications in synthetic chemistry, biological research, and potential industrial uses.

Laboratory Synthesis

S-(4-Chlorophenyl) methylcarbamothioate is typically synthesized through the reaction of 4-chlorophenyl isothiocyanate with methylamine under controlled conditions:

The reaction involves nucleophilic attack by methylamine on the isothiocyanate group, followed by stabilization to form the desired product.

Industrial Production

On an industrial scale, similar methods are employed with optimization for yield and purity. Techniques such as recrystallization or chromatography are used for purification.

Chemical Research

-

Building Block: Used as an intermediate in synthesizing more complex organic molecules due to its reactive sulfur atom.

-

Reaction Studies: Explored in studies involving oxidation (to sulfoxides and sulfones) or reduction (to amines and thiols).

Biological Research

-

Investigated for potential interactions with biomolecules, including enzymes and receptors.

-

Its sulfur-containing structure may confer unique biological activity compared to oxygen analogs.

Industrial Use

-

Utilized in producing specialty chemicals and materials.

Mechanism of Action

The compound's mechanism of action depends on its application:

-

Chemical Reactivity: The sulfur atom enhances nucleophilic and electrophilic interactions.

-

Biological Systems: It may modulate enzyme activity by binding to active sites or interacting with thiol groups in proteins.

Comparison with Related Compounds

| Compound | Difference |

|---|---|

| S-(4-Chlorophenyl) methylcarbamate | Contains oxygen instead of sulfur |

| S-(4-Chlorophenyl) ethylcarbamothioate | Contains an ethyl group instead of a methyl group |

The sulfur atom in S-(4-Chlorophenyl) methylcarbamothioate imparts distinct chemical properties, such as higher reactivity and unique biological interactions compared to oxygen-based carbamates.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume